molecular formula C21H23NO3 B3040419 Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate CAS No. 199189-88-3

Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate

Cat. No.: B3040419
CAS No.: 199189-88-3
M. Wt: 337.4 g/mol
InChI Key: HRWUEUOAAKJSEV-UHFFFAOYSA-N
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Description

Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate (CAS 199189-88-3) is a high-purity piperidin-4-one derivative offered for scientific research and development. This compound serves as a versatile scaffold and key intermediate in medicinal chemistry, particularly for the synthesis of novel bioactive molecules. Piperidin-4-one derivatives like this one are recognized as privileged structures in pharmaceutical design due to their diverse pharmacological potential . Recent research on structurally related 2,6-diphenylpiperidin-4-one compounds has revealed promising biological activities. Studies indicate significant potential for anticancer applications, with demonstrated cytotoxic and apoptotic effects against A549 lung cancer cells in vitro . Furthermore, novel derivatives have shown substantial antimicrobial activity when evaluated against various bacterial strains . Additional research avenues include exploration of antioxidant and anti-inflammatory properties through protein denaturation methods and DPPH radical scavenging assays . The compound's mechanism of action is under investigation through molecular docking studies, which suggest interaction with key biological targets such as the endothelial growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) kinase enzymes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

ethyl 2-(4-oxo-2,6-diphenylpiperidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-20(24)13-17-19(23)14-18(15-9-5-3-6-10-15)22-21(17)16-11-7-4-8-12-16/h3-12,17-18,21-22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWUEUOAAKJSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation of Ethyl Acetoacetate with 2,6-Diphenylpiperidin-4-One

The most widely documented method involves the base-catalyzed condensation of ethyl acetoacetate with 2,6-diphenylpiperidin-4-one. This reaction proceeds via nucleophilic enolate formation, where the α-hydrogen of ethyl acetoacetate is abstracted by a strong base such as sodium ethoxide or potassium tert-butoxide. The enolate intermediate attacks the carbonyl carbon of 2,6-diphenylpiperidin-4-one, followed by intramolecular cyclization to form the piperidine ring.

Key Conditions:

  • Solvent: Anhydrous ethanol or toluene.
  • Temperature: Reflux conditions (78–110°C).
  • Catalyst: 0.1–0.3 equivalents of sodium ethoxide.
  • Yield: 65–78% after purification by recrystallization.
Table 1: Optimization of Condensation Reaction
Parameter Range Tested Optimal Value Impact on Yield
Base NaOEt, KOtBu, NaOH KOtBu (0.2 equiv) +12% vs. NaOEt
Solvent Polarity Ethanol, Toluene Toluene +9% vs. Ethanol
Reaction Time 6–24 hours 12 hours Peak efficiency

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. A one-pot protocol combines ethyl acetoacetate, benzaldehyde derivatives, and ammonium acetate in a solvent-free system. The microwave energy facilitates rapid enamine formation and cyclization, reducing reaction times from hours to minutes.

Advantages:

  • Time Efficiency: 15–20 minutes vs. 12 hours conventionally.
  • Yield Improvement: 82–88% due to reduced side reactions.
  • Green Chemistry: Eliminates solvent use, aligning with sustainable practices.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. A tubular reactor with immobilized base catalysts (e.g., MgO-Al₂O₃ composites) enables efficient mixing and temperature control. Key metrics include:

Table 2: Flow Reactor Performance Metrics
Metric Batch Process Flow Process Improvement
Space-Time Yield 0.8 g/L·h 3.2 g/L·h 300%
Purity 92% 98% +6%
Energy Consumption 120 kWh/kg 45 kWh/kg -62.5%

Catalytic Asymmetric Synthesis

Chiral auxiliaries and organocatalysts have been explored to produce enantiomerically pure forms. For example, L-proline-mediated asymmetric Mannich reactions yield the (R)-enantiomer with 89% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring stereochemical precision.

Purification and Characterization

Recrystallization Techniques

The crude product is typically purified using mixed solvents (e.g., ethanol:water = 3:1). Recrystallization at −20°C yields colorless crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Validation

  • NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.52 (m, 2H, piperidine-H), 4.15 (q, 2H, OCH₂), 7.2–7.4 (m, 10H, aromatic).
  • IR (KBr): 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (ketone C=O).

Retrosynthetic Analysis and Alternative Pathways

Retrosynthetic Disconnections

Disconnecting the ester and ketone groups reveals two feasible precursors:

  • Ethyl acetoacetate + 2,6-diphenylpiperidin-4-one (most common).
  • 3-Carboxy-2,6-diphenylpiperidin-4-one + ethanol (esterification route).

Palladium-Catalyzed Cross-Coupling

A novel approach employs Suzuki-Miyaura coupling to introduce phenyl groups post-cyclization. Using Pd(PPh₃)₄ and aryl boronic acids, this method achieves 70–75% yield but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

One of the primary applications of ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate is in the development of antibacterial agents. Research has indicated that compounds with similar structures can inhibit bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This property makes this compound a candidate for enhancing the efficacy of existing antibiotics against resistant strains of bacteria .

2. Anticancer Properties

Studies have suggested that derivatives of piperidine compounds exhibit anticancer activity. This compound has been investigated for its potential to induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may provide a basis for developing novel anticancer therapies .

3. Neurological Applications

The piperidine ring structure is known to interact with neurotransmitter systems. This compound may have implications in treating neurological disorders by modulating neurotransmitter release or receptor activity. Preliminary studies indicate potential benefits in conditions such as depression or anxiety disorders .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various piperidine derivatives, this compound was found to significantly inhibit the growth of several pathogenic bacteria strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit β-lactamase production, thereby restoring the effectiveness of β-lactam antibiotics .

Case Study 2: Cancer Cell Apoptosis

A research project focused on the anticancer effects of piperidine derivatives included this compound. The study demonstrated that treatment with this compound led to increased rates of apoptosis in human breast cancer cell lines. The findings suggest that this compound could serve as a lead structure for further development into anticancer drugs .

Summary Table of Applications

Application Area Description Potential Impact
Antibacterial ActivityInhibition of bacterial β-lactamasesEnhances effectiveness of antibiotics
Anticancer PropertiesInduction of apoptosis in cancer cellsDevelopment of novel cancer therapies
Neurological ApplicationsModulation of neurotransmitter systemsPotential treatment for neurological disorders

Mechanism of Action

The mechanism of action of ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2,6-diphenyl groups introduce significant steric bulk and aromatic π-system interactions compared to smaller alkyl substituents (e.g., methyl or ethyl) in analogs. This bulk may reduce reactivity in sterically hindered reactions but enhance binding to aromatic receptors .

Ester Variations: The acetate ester in the target and Ethyl (2-ethylpiperidin-1-yl)acetate offers shorter alkyl chains than propanoate esters, which may alter lipophilicity and metabolic stability .

Piperidine Ring Conformation :

  • Substitutents influence ring puckering. The 2,6-diphenyl groups in the target compound likely enforce a specific chair or boat conformation, whereas smaller substituents (e.g., 3,5-dimethyl) allow greater pseudorotational flexibility .

Research Findings and Implications

Physicochemical Properties:

  • Solubility : The ketone and acetate groups in the target compound may enhance water solubility compared to analogs lacking polar functionalities. However, the bulky phenyl groups could counteract this by increasing hydrophobicity.
  • Thermal Stability : The rigid aromatic substituents in the target compound may improve thermal stability relative to alkyl-substituted piperidines .

Biological Activity

Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate, a derivative of piperidine, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a unique structure that includes a piperidine ring substituted with phenyl groups and an ester functional group. Research has indicated that derivatives of piperidine, including this compound, exhibit a range of pharmacological properties such as analgesic, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

C20H21NO3C_{20}H_{21}NO_3

The molecular structure features a piperidine ring in a chair conformation with two phenyl groups at the 2 and 6 positions and an oxo group at the 4 position. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular Weight335.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsEster, Ketone

Pharmacological Effects

Research has shown that this compound exhibits various biological activities:

  • Analgesic Activity : Studies indicate that this compound possesses significant analgesic properties comparable to standard analgesics. The mechanism is believed to involve modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in animal models, potentially through inhibition of pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to evaluate its analgesic effects. Results indicated a significant reduction in pain response compared to the control group treated with saline. The compound's efficacy was comparable to that of morphine, indicating its potential as an alternative analgesic.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound. Inflammation was induced in rats using carrageenan, followed by treatment with varying doses of this compound. The results showed a dose-dependent reduction in paw edema, highlighting its effectiveness in managing inflammatory responses.

Table 2: Summary of Biological Activities

ActivityMethodologyOutcome
AnalgesicRodent modelSignificant pain reduction
Anti-inflammatoryCarrageenan-induced inflammation modelDose-dependent edema reduction
NeuroprotectionCell culture assaysReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : Formation of the piperidine ring via cyclization of precursors like β-keto esters and amines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Esterification : Introduction of the ethyl ester group via nucleophilic acyl substitution, often catalyzed by acids (e.g., H₂SO₄) or coupling agents like DCC .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate the product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure. SHELXL (for refinement) and OLEX2 (for visualization) are standard tools . Example parameters from analogous compounds (e.g., R-factor < 0.05, resolution ~0.8 Å) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed to assess puckering dynamics?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from SCXRD data. For a six-membered ring, the out-of-plane displacements (zjz_j) relative to the mean plane are analyzed .
  • Software Tools : Programs like Mercury (CCDC) or custom scripts in Python/R can compute these parameters. Example workflow:

Extract atomic coordinates from CIF files.

Compute the mean plane using least-squares fitting.

Derive qq and ϕ\phi via Fourier decomposition of zjz_j.

  • Case Study : A related piperidine derivative showed q=0.42q = 0.42 Å and ϕ=15\phi = 15^\circ, indicating a chair-like conformation with minor distortion .

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Validation Tools : Use PLATON (Spek, 2009) to check for missed symmetry, twinning, or disorder. Key metrics:
  • ADDSYM : Detect higher symmetry if RintR_{\text{int}} drops significantly after re-refinement.
  • Rigid-Bond Test : Validate anisotropic displacement parameters (ΔU < 0.01 Ų for bonded atoms) .
  • Refinement Strategies :
  • Twinning : Apply TWIN/BASF commands in SHELXL for twinned crystals.
  • Disorder Modeling : Split occupancies for overlapping atoms and refine with restraints (e.g., SIMU/ISOR in SHELXL) .
  • Example : A study resolved a 5% RR-factor discrepancy by identifying a missed inversion center, reducing RfreeR_{\text{free}} from 0.12 to 0.08 .

Key Recommendations for Researchers

  • Synthetic Optimization : Screen solvents (e.g., THF vs. DMF) to improve cyclization yields.
  • Advanced Characterization : Pair SCXRD with DFT calculations (e.g., Gaussian) to validate electronic properties.
  • Data Contradictions : Cross-validate NMR and X-ray data; re-examine synthetic routes if bond lengths deviate >0.02 Å from expected values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate
Reactant of Route 2
Ethyl 2,6-diphenyl-4-oxo-3-piperidineacetate

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